The synthesis of (R)-1-(2-(trifluoromethyl)phenyl)ethanamine can be achieved through several methods, primarily focusing on the introduction of the chiral center and the trifluoromethyl group.
The molecular structure of (R)-1-(2-(trifluoromethyl)phenyl)ethanamine features a central carbon atom bonded to an ethyl group and a phenyl ring substituted with a trifluoromethyl group.
(R)-1-(2-(trifluoromethyl)phenyl)ethanamine participates in various chemical reactions due to its functional groups.
The mechanism of action for (R)-1-(2-(trifluoromethyl)phenyl)ethanamine is primarily related to its interactions with biological targets, particularly in pharmacological contexts.
(R)-1-(2-(trifluoromethyl)phenyl)ethanamine exhibits distinct physical and chemical properties relevant for its applications.
The applications of (R)-1-(2-(trifluoromethyl)phenyl)ethanamine span various scientific fields:
(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine is a chiral aromatic amine characterized by a phenyl ring substituted at the ortho-position with a trifluoromethyl (-CF₃) group and an ethanamine side chain featuring a chiral center at the α-carbon. The compound belongs to the broader class of substituted phenethylamines, where structural modifications confer distinct physicochemical and biological properties compared to the parent scaffold [9].
The systematic IUPAC name is (R)-1-[2-(trifluoromethyl)phenyl]ethan-1-amine, unambiguously defining the stereochemistry (R-configuration), substituent position (2- or ortho-), and functional groups. Alternative nomenclature includes (R)-1-(2-(trifluoromethyl)phenyl)ethylamine and (R)-α-methyl-2-(trifluoromethyl)benzylamine, though these are non-IUPAC variants [2] [4]. The molecular formula is C₉H₁₀F₃N, with a molecular weight of 189.18 g/mol [2] [3].
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₀F₃N | [2] [3] |
Molecular Weight | 189.18 g/mol | [2] |
CAS Number (Racemate) | 127733-46-4 | [2] |
CAS Number (R-enantiomer) | 1079656-93-1 | [4] |
Density (R-enantiomer) | 1.3±0.1 g/cm³ | [4] |
Boiling Point (R-enantiomer) | 186.2±35.0 °C (at 760 mmHg) | [4] |
The trifluoromethyl group is electron-withdrawing, reducing electron density on the aromatic ring and influencing the compound’s acidity, metabolic stability, and binding interactions in biological systems. The chiral center arises from the asymmetric carbon bearing the amino group, leading to (R) and (S) enantiomers with distinct biochemical behaviors [3] [6].
The synthesis and characterization of (R)-1-(2-(trifluoromethyl)phenyl)ethanamine emerged alongside growing interest in fluorinated chiral amines during the late 20th and early 21st centuries. The racemic form (CAS 127733-46-4) was first documented in chemical catalogs in the 1990s, while the isolated (R)-enantiomer (CAS 1079656-93-1) was assigned later, reflecting advances in enantioselective synthesis [2] [4].
Key milestones include:
Table 2: Historical Development Timeline
Year Range | Development | Significance |
---|---|---|
1990s | Racemic compound synthesis | Enabled baseline bioactivity studies |
2000s | Assignment of CAS 1079656-93-1 to (R)-enantiomer | Formalized enantiomer-specific research |
2010s | Biocatalytic asymmetric synthesis optimization | Achieved >99.9% enantiomeric excess (ee) |
2020s | Application in painkiller intermediate synthesis | Validated utility in pharma pipelines |
The compound’s commercial accessibility through suppliers like Sigma-Aldrich (as an AldrichCPR product) and Chemblink accelerated its adoption in drug discovery, though analytical data remains limited for early discovery researchers [3] [10].
Chirality is a critical determinant of the pharmacological profile of (R)-1-(2-(trifluoromethyl)phenyl)ethanamine. The (R)-enantiomer exhibits distinct target engagement compared to its (S)-counterpart, a phenomenon observed in many CNS-active amines [6] [9]. This enantioselectivity arises because biological systems—enzymes, receptors, and transporters—are inherently chiral environments.
Key aspects include:
The bienzyme cascade system (ATA117 transaminase + alcohol dehydrogenase) exemplifies innovations addressing thermodynamic equilibrium limitations in chiral amine synthesis. By coupling acetone removal (via ADH-catalyzed reduction) to transamination, this system shifts reaction equilibrium, achieving near-quantitative yields of the (R)-enantiomer [6]. Such advances underscore the pharmaceutical relevance of enantiopure (R)-1-(2-(trifluoromethyl)phenyl)ethanamine as an intermediate in pain therapeutics and neuroactive agents [6] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7